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molecular formula C9H11NO B1297404 1,2,3,4-Tetrahydroisoquinolin-7-ol CAS No. 30798-64-2

1,2,3,4-Tetrahydroisoquinolin-7-ol

Cat. No. B1297404
M. Wt: 149.19 g/mol
InChI Key: RADQTHXRZJGDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110687B2

Procedure details

A solution of 1,2,3,4-tetrahydro-isoquinolin-7-amine (4.5 g, 30 mmol) in sulfuric acid (6.5 mL, 120 mmol) and water (20 mL) was cooled to 0° C. To this cold solution was added a solution of sodium nitrite (2.51 g, 36 mmol) in water (20 mL) over 15 min. After the addition, the reaction mixture was heated at 120° C. for 2 h and then allowed to cool to rt. Solid Na2CO3 was added slowly to the reaction mixture until no gas generated. A small amount of water was added to dissolve the remaining Na2CO3 and a sticky brown glue was formed. The residue was dissolved in MeOH and filtered through Celite. The filtrate was concentrated to give 1,2,3,4-tetrahydroisoquinolin-7-ol as a brown solid (3.7 g, 82% crude yield), which was directly used in the next step without further purification. MS: 150.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8](N)[CH:9]=2)[CH2:4][CH2:3][NH:2]1.S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>O.CO>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:13])[CH:9]=2)[CH2:4][CH2:3][NH:2]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1NCCC2=CC=C(C=C12)N
Name
Quantity
6.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.51 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
a sticky brown glue was formed
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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